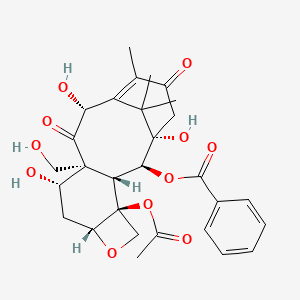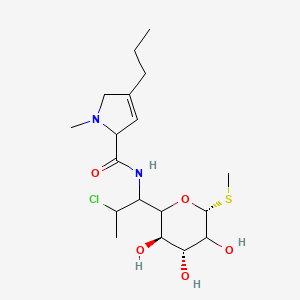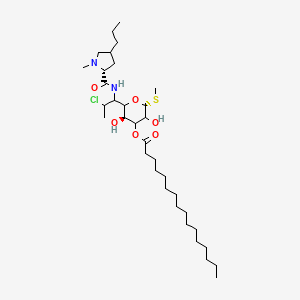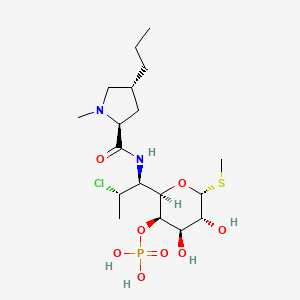
Faropenem Related Compound 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Faropenem Related Compound 1 is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class, and is used for the treatment of bacterial infections . The compound appears as a white to light brown powder .
Synthesis Analysis
The synthesis of Faropenem and its related compounds involves various chemical reactions. A synthetic method of Faropenem sodium has been reported, which replaces the allyloxy oxalyl chloride in traditional handicraft using chlorine oxalic acid to p-Nitrobenzyl .Molecular Structure Analysis
The molecular formula of Faropenem Related Compound 1 is C16H29NO4SSi . Its molecular weight is 359.56 .Chemical Reactions Analysis
Faropenem, the parent compound of Faropenem Related Compound 1, is a beta-lactam antibiotic. Like other beta-lactam antibiotics, it acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .Aplicaciones Científicas De Investigación
Antibacterial Activity
Faropenem, a new oral beta-lactam agent with a penem structure, demonstrates significant in vitro activity against a broad range of pathogens, including aerobic and anaerobic bacteria. Studies have shown its efficacy against skin and soft tissue infections from animal and human bites, inhibiting a majority of aerobic isolates, including all Pasteurella spp. and Eikenella corrodens, and most anaerobic isolates at low concentrations (Goldstein et al., 2002). Faropenem is also effective against lower respiratory tract pathogens, displaying susceptibility patterns comparable to other beta-lactams and fluoroquinolones for pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis (Walsh et al., 2003).
Pharmacokinetics
Population pharmacokinetics of faropenem have been studied in healthy human volunteers and patients. These studies have revealed that faropenem exhibits high stability to beta-lactamase and strong antibacterial activity against gram-positive and gram-negative bacteria, except for Pseudomonas aeruginosa and anaerobic bacteria (Hirooka et al., 2005).
Antimicrobial Properties
Comparative studies on the antimicrobial properties of faropenem against anaerobic pathogens involved in systemic infections have demonstrated its high activity and bactericidal properties against beta-lactamase-positive and -negative anaerobes, with significant post-antibiotic effects (Milazzo et al., 2003).
Cross-Resistance Concerns
Research indicates potential concerns for the development of carbapenem cross-resistance due to structural similarities between faropenem and carbapenems. Studies have examined if in vitro development of faropenem resistance in Escherichia coli isolates would result in cross-resistance to carbapenems, particularly in isolates producing CTX-M-15 type extended spectrum beta-lactamase (ESBL) enzymes (Gandra et al., 2020).
Effectiveness Against Tuberculosis
Recent studies have shown that faropenem is a potential candidate for alternative therapy of drug-resistant tuberculosis. Its ability to efficiently kill Mycobacterium tuberculosis, even in the absence of clavulanate, and its superior activity against nongrowing but metabolically active cells make it a promising candidate for tuberculosis therapy (Dhar et al., 2014).
Binding Affinities and Morphological Impact
Faropenem demonstrates high binding affinity to high-molecular-weight penicillin-binding proteins (PBPs) but low affinity to low-molecular-weight PBPs. This affinity is reflected in its pronounced bactericidal effect, causing morphological changes in both gram-positive and gram-negative bacteria (Dalhoff et al., 2003).
Safety And Hazards
Propiedades
Número CAS |
106560-32-1 |
|---|---|
Nombre del producto |
Faropenem Related Compound 1 |
Fórmula molecular |
C16H29NO4SSi |
Peso molecular |
359.56 |
Apariencia |
White to light brown powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(2R)- 2-Furancarbothioic acid, tetrahydro-, S-[(2R,3S)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-4-oxo-2-azetidinyl] ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)





